![molecular formula C13H19NO B5671161 N-(2,6-diethylphenyl)propanamide](/img/structure/B5671161.png)
N-(2,6-diethylphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(2,6-diethylphenyl)propanamide involves reactions between specific amine and acyl chloride components, or through coupling reactions involving naproxen derivatives and amines (Manolov, Ivanov, & Bojilov, 2021). These methods yield high-purity products characterized using techniques like NMR, FT-IR, and mass spectrometry.
Molecular Structure Analysis
Molecular structure determination of similar compounds is typically performed using X-ray diffraction techniques, revealing details such as crystal system, space group, and molecular dimensions (Kulai & Mallet-Ladeira, 2016). These analyses provide insights into the compound's geometric configuration and intermolecular interactions.
Chemical Reactions and Properties
Related compounds demonstrate a variety of chemical reactions, including amination and condensation, leading to the formation of bio-functional hybrid molecules. These reactions are characterized by specific spectroscopic data, indicating the successful synthesis of the target compounds (Manolov, Ivanov, Bojilov, & Nikolova, 2023).
Physical Properties Analysis
The physical properties of compounds similar to N-(2,6-diethylphenyl)propanamide, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other chemical substances, are assessed through experimental and theoretical studies. For compounds closely related to N-(2,6-diethylphenyl)propanamide, studies often involve computational chemistry methods like DFT to predict reactivity and interaction with biological targets (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).
properties
IUPAC Name |
N-(2,6-diethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-8-7-9-11(5-2)13(10)14-12(15)6-3/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARKHMDBAUUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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